molecular formula C8H11BrS B3226931 3-(4-Bromobutyl)thiophene CAS No. 125878-89-9

3-(4-Bromobutyl)thiophene

Cat. No.: B3226931
CAS No.: 125878-89-9
M. Wt: 219.14 g/mol
InChI Key: XFIFYELOTVCAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobutyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromatic properties and are widely used in various fields of chemistry and material science. The compound this compound has a molecular formula of C8H11BrS and is characterized by the presence of a bromobutyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobutyl)thiophene typically involves the bromination of butylthiophene. One common method is the reaction of 3-butylthiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobutyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of butylthiophene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the replacement of the bromine atom with an iodine atom.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to remove the bromine atom.

Major Products Formed

    Substitution: Products include 3-(4-Iodobutyl)thiophene and other substituted thiophenes.

    Oxidation: Products include thiophene sulfoxides and thiophene sulfones.

    Reduction: The major product is 3-butylthiophene.

Scientific Research Applications

3-(4-Bromobutyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromobutyl)thiophene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In oxidation reactions, the sulfur atom in the thiophene ring undergoes oxidation to form sulfoxides or sulfones. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Butylthiophene: Lacks the bromine atom and has different reactivity.

    3-(4-Chlorobutyl)thiophene: Contains a chlorine atom instead of bromine, leading to different chemical properties.

    3-(4-Iodobutyl)thiophene: Contains an iodine atom, which affects its reactivity and applications.

Uniqueness

3-(4-Bromobutyl)thiophene is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific substitution reactions. Its properties make it a valuable intermediate in the synthesis of various thiophene derivatives and advanced materials.

Properties

IUPAC Name

3-(4-bromobutyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIFYELOTVCAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-bromothiophene (9 ml, 96 mmol) was dissolved in 120 ml dry hexanes. The solution was cooled down to −45° C., and 60 ml n-BuLi (60 ml 1.6M, 96 mmol) were added dropwise. The solution was stirred at −45° C. for 10 min, after which 6 ml dry THF were added and the lithium salt precipitated. After stirring at −45° C. for 1 h, the solution was warmed up to −10° C., and an excess of 1,4-dibromobutane (44 ml, 368 mmol) was added. After stirring at room temperature for 2 h, the solution was extracted with ether, washed with water, brine, dried over magnesium sulfate, and the solvent was removed. Excess 1,4-dibromobutane was removed under vacuum. Posterior filtration of the residue through a silica plug (hexanes), and solvent removal afforded the title compound (10.7 g, 51% yield) as a colorless oil. 1H-NMR (ppm, CDCl3): 1.75-1.81 (2H, m), 1.86-1.91 (2H, m), 2.67 (2H, t, J=7.32 Hz), 3.44 (2H, t, J=7.32 Hz), 6.92-6.94 (2H, m), 7.25-7.26 (1H, m); 13C-NMR (ppm, CDCl3): 29.2, 29.5, 32.4, 33.8, 120.4, 125.6, 128.3, 142.3; ESI-MS (m/z) found: 218.9843 [M+H], calculated: 218.9838.
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromobutyl)thiophene
Reactant of Route 2
Reactant of Route 2
3-(4-Bromobutyl)thiophene
Reactant of Route 3
Reactant of Route 3
3-(4-Bromobutyl)thiophene
Reactant of Route 4
Reactant of Route 4
3-(4-Bromobutyl)thiophene
Reactant of Route 5
Reactant of Route 5
3-(4-Bromobutyl)thiophene
Reactant of Route 6
Reactant of Route 6
3-(4-Bromobutyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.